
(22E)-26,27-Dinorcholesta-4,22-diene-3,24-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abridin is a chemical compound with the molecular formula C25H36O2 and a molecular weight of 368.56 g/mol . It is isolated from the seed extracts of Abrus precatorius and is also derived from Bisnorcholenaldehyde . Abridin is related to the parent compound Progesterone, a steroid hormone produced by the corpus luteum .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Abridin can be synthesized from Bisnorcholenaldehyde, which is used to prepare 27-Nor-delta4-dafachronic acid as a synthetic ligand of Caenorhabditis elegans DAF-12 receptor . The specific reaction conditions for synthesizing Abridin involve the use of organic solvents and controlled temperature settings to ensure the stability and purity of the compound.
Industrial Production Methods
The industrial production of Abridin involves large-scale extraction from Abrus precatorius seeds, followed by purification processes to isolate the compound. The extraction process typically involves solvent extraction, filtration, and crystallization to obtain high-purity Abridin .
Análisis De Reacciones Químicas
Types of Reactions
Abridin undergoes various chemical reactions, including:
Oxidation: Abridin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Abridin.
Substitution: Abridin can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Abridin, which can be used for further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
Abridin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Acts as a synthetic ligand for the DAF-12 receptor in Caenorhabditis elegans.
Industry: Used in the production of high-purity chemical standards and reference materials.
Mecanismo De Acción
Abridin exerts its effects by interacting with specific molecular targets and pathways. It acts as a synthetic ligand for the DAF-12 receptor in Caenorhabditis elegans, influencing various biological processes . The compound’s mechanism of action involves binding to the receptor and modulating gene expression and cellular functions .
Comparación Con Compuestos Similares
Abridin is unique compared to other similar compounds due to its specific molecular structure and biological activity. Similar compounds include:
Progesterone: A steroid hormone with similar structural features.
Bisnorcholenaldehyde: A precursor used in the synthesis of Abridin.
27-Nor-delta4-dafachronic acid: A synthetic ligand related to Abridin.
Abridin stands out due to its specific applications in biological research and its unique interaction with the DAF-12 receptor .
Propiedades
Fórmula molecular |
C25H36O2 |
|---|---|
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2S)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20-,21+,22-,23-,24-,25+/m0/s1 |
Clave InChI |
CIPWTUUCAJDQRQ-CLYTXKMMSA-N |
SMILES isomérico |
C[C@@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canónico |
CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



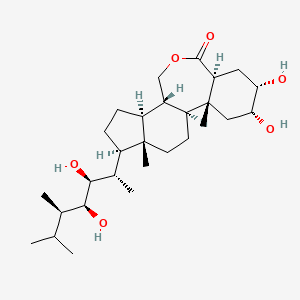
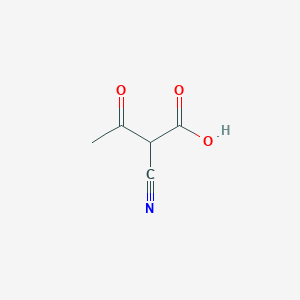

![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)

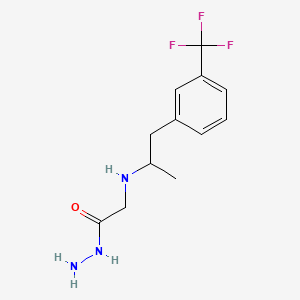
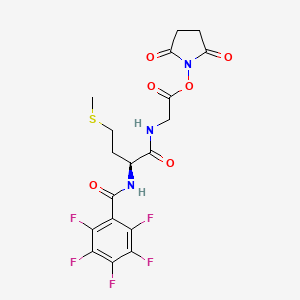
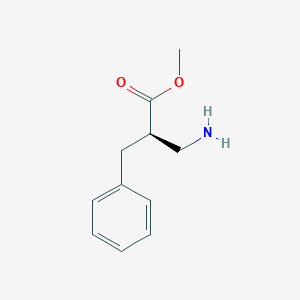
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
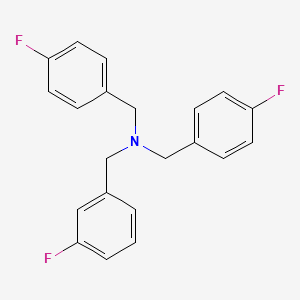
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

